5-Chloro-2-(3-methyl-1-piperidinyl)aniline
Overview
Description
5-Chloro-2-(3-methyl-1-piperidinyl)aniline is a chemical compound with the CAS Number: 893751-41-2 . It has a molecular weight of 224.73 . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17ClN2/c1-9-3-2-6-15 (8-9)12-5-4-10 (13)7-11 (12)14/h4-5,7,9H,2-3,6,8,14H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 224.73 .Scientific Research Applications
Acidic Ionic Liquids in Synthesis
One study highlights the use of acidic ionic liquids for the one-pot, pseudo five-component, and diastereoselective synthesis of highly functionalized piperidine derivatives. This method leverages aromatic aldehydes, substituted anilines (including structures similar to 5-Chloro-2-(3-methyl-1-piperidinyl)aniline), and ethyl/methyl acetoacetate. The ionic liquids demonstrated stability and reusability without significant loss of activity, indicating a sustainable approach to synthesizing complex organic compounds (Shaterian & Azizi, 2013).
Novel Pathways to Nitrogen Heterocycles
Another study provides insights into novel pathways for synthesizing 1-aminopyrroles and other nitrogen heterocycles from glyoxal monohydrazones and acylated active methylene compounds. This research underscores the versatility of piperidine as a catalyst in facilitating solvent-free reactions under microwave irradiation, leading to the efficient generation of heterocyclic compounds (Jolivet-Fouchet et al., 1998).
Synthesis of Pharmaceutical Intermediates
The synthesis of key pharmaceutical intermediates, such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, is another application. This compound is crucial in the synthesis of new-generation narcotic analgesics like remifintanil and various fentanyl analogues. An optimized synthesis pathway involves a Strecker-type condensation, selective hydrolysis, and subsequent chemical modifications, demonstrating the compound's importance in medicinal chemistry (Kiricojevic et al., 2002).
Spirosubstituted Piperidines Synthesis
The research on a three-component condensation of anilines with dimedone and formaldehyde, which leads to the formation of 3,5-dispirosubstituted piperidines, highlights the compound's role in synthesizing complex molecular structures. This approach serves as a convenient source for generating polyfunctional 3-spirofused piperidines, indicating its utility in designing novel chemical entities (Kozlov & Kadutskii, 2008).
properties
IUPAC Name |
5-chloro-2-(3-methylpiperidin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14/h4-5,7,9H,2-3,6,8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHAURUAZMRZFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588338 | |
Record name | 5-Chloro-2-(3-methylpiperidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
893751-41-2 | |
Record name | 5-Chloro-2-(3-methylpiperidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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